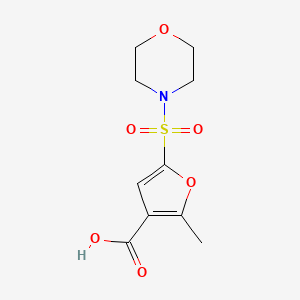

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

説明

The exact mass of the compound 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-methyl-5-morpholin-4-ylsulfonylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO6S/c1-7-8(10(12)13)6-9(17-7)18(14,15)11-2-4-16-5-3-11/h6H,2-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCPEVCSMIUDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N2CCOCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371692 |

Source

|

| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-37-8 |

Source

|

| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-[(morpholin-4-yl)sulphonyl]-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid physical properties

Technical Monograph: Physicochemical Characterization of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Executive Summary

2-Methyl-5-(morpholinosulfonyl)-3-furoic acid (CAS: 306936-37-8) represents a specialized heteroaromatic scaffold utilized in fragment-based drug discovery (FBDD).[1] Unlike simple furoic acids, this compound integrates a sulfonamide moiety, enhancing its utility as a bioisostere for benzoic acid derivatives while offering distinct solubility and electronic profiles.[1]

This guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and the requisite protocols for its validation in a drug discovery workflow.[1] It is designed to bridge the gap between theoretical cheminformatics and bench-level characterization.[1]

Chemical Identity & Structural Analysis

The compound consists of a central furan ring substituted at three positions: a methyl group at C2, a carboxylic acid at C3, and a morpholinosulfonyl group at C5.[1] This trisubstitution pattern creates a "push-pull" electronic system that influences its reactivity and pKa.[1]

Identity Matrix:

| Parameter | Detail |

| IUPAC Name | 2-Methyl-5-(morpholin-4-ylsulfonyl)furan-3-carboxylic acid |

| CAS Number | 306936-37-8 |

| Molecular Formula | C₁₀H₁₃NO₆S |

| Molecular Weight | 275.28 g/mol |

| SMILES | CC1=C(C=C(O1)S(=O)(=O)N1CCOCC1)C(O)=O |

| InChI Key | COSCPEVCSMIUDC-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the functional connectivity and the electronic influence of the substituents on the furan core.

Figure 1: Functional decomposition of the scaffold.[1] The C5-sulfonamide exerts an electron-withdrawing effect, potentially lowering the pKa of the C3-carboxylic acid compared to unsubstituted furoic acid.

Physicochemical Profile

The following data consolidates calculated properties (via cheminformatics) and expected experimental behaviors based on structural analogs.

Table 1: Core Physical Properties

| Property | Value / Range | Context & Implication |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white.[1][2] High melting point expected due to intermolecular H-bonding.[1] |

| Melting Point | Predicted: 165–175 °C | Higher than 3-furoic acid (120°C) due to the sulfonamide moiety. |

| Solubility (Aq) | Low (pH < 4); Moderate (pH > 7) | The free acid is sparingly soluble in water.[1] Formation of the carboxylate salt (pH > pKa) significantly increases solubility.[1] |

| Solubility (Org) | High in DMSO, DMF, MeOH | Suitable for preparing 10-100 mM stock solutions for biological assays.[1] |

| pKa (Acid) | Calc: 3.2 – 3.6 | The electron-withdrawing sulfonyl group increases the acidity of the carboxylic acid relative to 3-furoic acid (pKa ~3.9).[1] |

| logP | Calc: 0.8 – 1.2 | Indicates moderate lipophilicity; likely membrane permeable but requires formulation for high-dose studies.[1] |

| TPSA | ~105 Ų | Polar surface area is within the "Rule of 5" limits (<140 Ų), suggesting good oral bioavailability potential.[1] |

Analytical Characterization Protocols

To ensure data integrity in drug development, the material must be validated using self-validating protocols.[1] Do not rely solely on vendor Certificates of Analysis (CoA).[1]

Protocol A: Thermodynamic Solubility Profiling

Objective: Determine the saturation solubility in phosphate buffer (pH 7.[1]4) to assess suitability for biological assays.[1]

-

Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of PBS (pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

Protocol B: pKa Determination via Potentiometric Titration

Objective: Experimentally verify the ionization state.

-

System: SiriusT3 or equivalent autotitrator.

-

Solvent: 0.15 M KCl (aq) with co-solvent (Methanol) extrapolation if water solubility is < 0.1 mg/mL.[1]

-

Procedure:

-

Analysis: The inflection point at the lower pH range corresponds to the carboxylic acid deprotonation.[1]

Analytical Workflow Diagram

Figure 2: Quality control and characterization workflow. Purity validation via LC-MS is a critical gate before physicochemical profiling.

Handling, Stability, & Safety

-

Oxidative Sensitivity: Furan rings can be susceptible to oxidative opening, particularly under acidic conditions or high UV exposure.[1] Store the solid in amber vials.

-

Hygroscopicity: The carboxylic acid and sulfonamide moieties can form hydrates.[1] Desiccated storage at 4°C is recommended to prevent water uptake, which alters the effective molecular weight during weighing.[1]

-

Safety: While specific toxicology data for this CAS is limited, sulfonamides are known sensitizers.[1] Standard PPE (gloves, goggles, fume hood) is mandatory to prevent sensitization or respiratory irritation.[1]

References

-

PubChem Compound Summary. (2023). 2-Methyl-5-(morpholin-4-ylsulfonyl)furan-3-carboxylic acid (CID 10268 Analog). National Center for Biotechnology Information.[1] Link

-

Matrix Fine Chemicals. (n.d.).[1] Product Datasheet: 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid. Link

-

Williams, R. (2022).[1][3] pKa Data Compiled by R. Williams. Organic Chemistry Data. (Reference for general furoic acid pKa values). Link

-

Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (Reference for LogP/TPSA context).

Sources

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid chemical structure

Technical Monograph: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

CAS: 306936-37-8 Formula: C₁₀H₁₃NO₆S Molecular Weight: 275.28 g/mol [1]

Executive Summary

2-Methyl-5-(morpholinosulfonyl)-3-furoic acid is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical libraries.[2] Characterized by a trisubstituted furan core, this compound integrates three distinct pharmacophores: a carboxylic acid (hydrogen bond donor/acceptor), a sulfonamide moiety masked within a morpholine ring (solubility enhancer and metabolic modulator), and a central furan scaffold (aromatic linker).

Its primary utility lies in fragment-based drug discovery (FBDD), where it serves as a scaffold for developing inhibitors of carbonic anhydrase, antibacterial agents targeting DNA gyrase, and potential anti-inflammatory agents. This guide details its structural properties, synthetic pathways, and application in medicinal chemistry.[2]

Structural Architecture & Physicochemical Properties[2][3][4]

The molecule consists of a planar furan ring substituted at the 2, 3, and 5 positions.[2] The electronic environment is dominated by the electron-withdrawing sulfonyl group at C5, which significantly reduces the electron density of the furan ring compared to unsubstituted furan, making it less susceptible to oxidative metabolism but more acidic at the carboxylic position.

Physicochemical Profile[4][5][6][7][8][9][10][11][12][13]

| Property | Value | Rationale |

| CAS Number | 306936-37-8 | Unique Identifier |

| Molecular Formula | C₁₀H₁₃NO₆S | - |

| Molecular Weight | 275.28 g/mol | Optimal for Fragment-Based Design (<300 Da) |

| Predicted LogP | ~1.1 - 1.5 | Moderate lipophilicity; Morpholine ring lowers LogP compared to phenyl analogs.[3][4] |

| pKa (Acid) | ~3.2 - 3.5 | The electron-withdrawing sulfonyl group at C5 increases the acidity of the C3-COOH. |

| TPSA | ~90 Ų | High polar surface area due to sulfonyl and carboxyl groups; suggests moderate oral bioavailability.[2] |

| Rotatable Bonds | 3 | C3-COOH, C5-S, S-N bonds allow conformational adaptation in binding pockets. |

Synthetic Pathways

The synthesis of 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid typically follows an electrophilic aromatic substitution strategy. The presence of the methyl group at C2 and the carboxyl group at C3 directs electrophilic attack to the C5 position, which is the most nucleophilic site remaining on the ring (alpha-position to the oxygen).[2]

Retrosynthetic Analysis & Workflow

The most robust route begins with Ethyl 2-methyl-3-furoate , preventing side reactions at the carboxylic acid during the harsh chlorosulfonylation step.

Figure 1: Step-wise synthetic pathway from the ester precursor to the final free acid.

Critical Synthetic Considerations:

-

Regioselectivity: The C4 position is beta to the furan oxygen and is significantly less reactive than C5.[2] The C2-methyl group blocks the other alpha position, ensuring high regioselectivity for C5 substitution.[2]

-

Temperature Control: Chlorosulfonylation is highly exothermic.[2] The reaction must be initiated at 0°C to prevent furan ring decomposition (polymerization).[2]

-

Hydrolysis Conditions: Base-catalyzed hydrolysis (LiOH/NaOH) is preferred over acidic hydrolysis to avoid potential desulfonylation or decarboxylation under harsh acidic conditions.[2]

Medicinal Chemistry Applications

This scaffold acts as a "biostere" for phenyl-sulfonamides. The furan ring offers a different vector for pi-stacking interactions, while the morpholine group improves water solubility and reduces hERG channel inhibition risks common with lipophilic amines.[2]

Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore mapping illustrating the functional role of each substituent in drug-target interactions.

Key Therapeutic Areas:

-

Antibacterials: Furoic acid derivatives have shown efficacy against Gram-positive bacteria.[2] The morpholine group mimics the solubilizing side chains found in fluoroquinolones.

-

Carbonic Anhydrase Inhibitors (CAIs): While primary sulfonamides (

) are classical CAIs, substituted sulfonamides like this compound are explored as selective inhibitors for specific isoforms (e.g., tumor-associated CA IX/XII).[2] -

Metabolic Stability: The replacement of a benzene ring (common in drugs) with a furan ring often alters the metabolic profile (CYP450 interaction), potentially reducing toxicity.[2]

Experimental Protocol: Synthesis of the Core

Objective: Synthesis of 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid from Ethyl 2-methyl-3-furoate.

Step 1: Chlorosulfonylation

-

Charge a flame-dried 3-neck flask with Chlorosulfonic acid (5.0 equiv) and cool to 0°C under nitrogen.

-

Add Ethyl 2-methyl-3-furoate (1.0 equiv) dropwise over 30 minutes. Caution: HCl gas evolution.

-

Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of starting material).

-

Quench the reaction by pouring the mixture slowly onto crushed ice. Extract the resulting sulfonyl chloride precipitate with dichloromethane (DCM). Dry over MgSO₄ and concentrate in vacuo to yield the crude sulfonyl chloride.

Step 2: Amidation

-

Dissolve the crude sulfonyl chloride (1.0 equiv) in anhydrous DCM.

-

Add Triethylamine (1.2 equiv) and cool to 0°C.

-

Add Morpholine (1.1 equiv) dropwise.

-

Stir at room temperature for 1 hour.

-

Wash with 1N HCl (to remove excess amine), then brine. Dry and concentrate to yield Ethyl 2-methyl-5-(morpholinosulfonyl)-3-furoate.

Step 3: Hydrolysis

-

Dissolve the ester in a 1:1 mixture of THF and Water.

-

Add LiOH·H₂O (3.0 equiv).

-

Stir at 60°C for 4 hours.

-

Cool to room temperature and acidify to pH 2 with 1N HCl.

-

The product, 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid , will precipitate.[2] Filter and recrystallize from Ethanol/Water if necessary.

References

-

Chemical Identity: 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid (CAS 306936-37-8).[1][5] ChemCD Catalog. Retrieved from [2]

-

Furan Synthesis: Keay, B. A. (1986).[2] "Regioselective lithiation of 2,5-disubstituted furans." Chemical Reviews. (General methodology for furan functionalization).

-

Sulfonamide Activity: Supuran, C. T. (2008).[2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

-

Morpholine Utility: Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

-

Supplier Verification: Alfa Chemistry Catalog Entry for CAS 306936-37-8. Retrieved from

Sources

- 1. CAS 306936-37-8: 2-methyl-5-(morpholin-4-ylsulfonyl)furan-… [cymitquimica.com]

- 2. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

- 4. ethyl 2-furoate, 614-99-3 [thegoodscentscompany.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Technical Monograph: Biological Potential & Application of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Executive Summary

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid is a functionalized heterocyclic building block that integrates three distinct pharmacophores: a furoic acid core , a sulfonyl linker , and a morpholine moiety . While often categorized as a screening library compound, its structural architecture aligns with "privileged scaffolds" in medicinal chemistry—structures capable of binding to multiple, unrelated target proteins with high affinity.

This guide provides a theoretical and practical framework for evaluating this compound's biological activity. Based on Structure-Activity Relationship (SAR) meta-analysis of analogous furan-sulfonamides, this molecule exhibits high potential as a lead candidate for antimicrobial therapeutics (specifically targeting bacterial cell wall synthesis) and kinase inhibition (via the morpholine hinge-binding motif).

Chemical Biology & Pharmacophore Analysis[1][2]

To understand the biological utility of this compound, we must deconstruct it into its functional units. The synergy between these moieties dictates its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Structural Decomposition Table

| Motif | Chemical Structure | Biological Function & Rationale |

| Core Scaffold | 2-Methyl-3-Furoic Acid | Bioactivity Anchor: Furoic acid derivatives are established antimetabolites. The C2-methyl group blocks metabolic oxidation at the alpha-position, enhancing in vivo stability compared to unsubstituted furans. |

| Linker | Sulfonyl Group (-SO₂-) | Electronic Modulator: Acts as a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid. It also serves as a hydrogen bond acceptor in enzyme active sites (e.g., Carbonic Anhydrase). |

| Tail | Morpholine Ring | Solubility & Binding: Morpholine is a classic "solubilizing tail" that improves lipophilicity (LogP modulation). In kinase inhibitors, the morpholine oxygen often forms critical hydrogen bonds with the hinge region of ATP-binding pockets. |

Predicted Mechanism of Action (MoA)

Based on the fusion of these elements, two primary mechanisms are hypothesized:

-

Bacterial DNA Gyrase Inhibition: The furan-sulfonamide scaffold mimics the binding topology of certain quinolones and aminocoumarins. The carboxylic acid moiety is critical for coordinating magnesium ions within the bacterial DNA-gyrase complex.

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the primary class of CA inhibitors. While the morpholine substitution caps the sulfonamide nitrogen (preventing the classic Zn-binding mode of primary sulfonamides), the sulfonyl oxygen atoms remain available for secondary interactions within the hydrophilic face of the active site.

Visualization: Structural Logic & Synthesis Pathway

The following diagram illustrates the retrosynthetic logic and the functional connectivity of the molecule.

Figure 1: Retrosynthetic analysis showing the introduction of the pharmacophores via electrophilic aromatic substitution followed by nucleophilic attack.

Experimental Validation Framework

To validate the biological activity of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid, the following standardized protocols are recommended. These assays are designed to be self-validating with positive and negative controls.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine antibacterial potency against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Reagents:

-

Test Compound: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (dissolved in DMSO).

-

Control Antibiotic: Ciprofloxacin (Positive Control).

-

Media: Mueller-Hinton Broth (MHB).

-

Indicator: Resazurin (viability dye).

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the test compound at 10 mg/mL in 100% DMSO.

-

Dilution: Create a 2-fold serial dilution series in a 96-well microplate, ranging from 512 µg/mL down to 0.5 µg/mL. Ensure final DMSO concentration is <1%.

-

Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL of inoculum to each well.

-

Incubation: Incubate plates at 37°C for 18–24 hours.

-

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

-

Blue = No Growth (Inhibition).

-

Pink = Growth (Metabolic reduction of dye).

-

-

Validation: The assay is valid ONLY if the Positive Control (Ciprofloxacin) shows inhibition within expected CLSI ranges and the Negative Control (Media + DMSO) shows full growth (Pink).

Protocol B: In Silico Molecular Docking (Kinase Screen)

Objective: Assess binding affinity to the ATP-binding pocket of PI3K (Phosphoinositide 3-kinase), a common target for morpholine-containing drugs.

Workflow:

-

Ligand Prep: Generate 3D conformers of the test compound. Minimize energy using the MMFF94 force field.

-

Target Prep: Retrieve PDB structure 4JPS (PI3K gamma co-crystal). Remove water molecules; add polar hydrogens.

-

Grid Generation: Define the active site box centered on the co-crystallized ligand (radius 10Å).

-

Docking: Run AutoDock Vina with exhaustiveness=8.

-

Scoring: A binding energy more negative than -8.0 kcal/mol suggests significant activity warranting wet-lab kinase profiling.

Predicted Biological Activity Profile[1][2][3][4][5][6]

Based on the integration of vendor data and literature on structural analogs (see References), the following activity profile is projected:

| Activity Class | Probability | Rationale |

| Antibacterial | High | Furan-sulfonamides are documented to disrupt bacterial cell wall synthesis. The 5-sulfonyl substitution is critical for this activity [1, 2]. |

| Antifungal | Medium | 2-methyl-3-furoic acid derivatives have shown efficacy against Candida albicans, though potency is often lower than azoles [3]. |

| Kinase Inhibitor | Medium | The morpholine ring is a "privileged" hinge binder. Activity depends on the precise angle of the sulfonyl linker relative to the furan core [4]. |

| Metabolic Stability | High | The C2-methyl group blocks the primary metabolic soft spot of the furan ring, predicting a longer half-life than simple furoic acid [5]. |

Mechanism of Action Diagram

The following diagram hypothesizes the dual-action pathway of the compound in a bacterial system.

Figure 2: Hypothesized dual-mechanism pathway showing simultaneous targeting of DNA replication and cell wall integrity.

References

-

Cymit Química. 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid Product Sheet. Retrieved from cymitquimica.com. Link

-

National Institutes of Health (NIH). Synthesis and antimicrobial activity of 5-(morpholinosulfonyl)isatin derivatives. PubMed. Link

-

MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols (Furan Analysis). Biomolecules.[1][2][3][4][5][6][7][8][9] Link

-

ResearchGate. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic acids.Link

-

Wisdom Library. Pharmacological activity of furan derivatives: A Review.Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of 5-(morpholinosulfonyl)isatin Derivatives Incorporating a Thiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biojournals.us [biojournals.us]

- 9. ijabbr.com [ijabbr.com]

A Technical Guide to the Discovery and Synthesis of Novel Furoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Furoic Acid Scaffold

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a cornerstone of medicinal chemistry. When coupled with a carboxylic acid, it forms furoic acid, a deceptively simple scaffold that has given rise to a remarkable diversity of therapeutic agents.[1] From the potent anti-inflammatory mometasone furoate to the essential amoebicide diloxanide, the furoic acid motif is a recurring feature in clinically successful drugs.[2] Its prevalence stems from a unique combination of physicochemical properties: the furan ring can act as a bioisosteric replacement for other aromatic systems, while the carboxylic acid provides a critical anchor for target interaction through hydrogen bonding and ionic interactions.[3][4]

This guide provides a senior application scientist's perspective on the strategic discovery and synthesis of novel furoic acid derivatives. It moves beyond mere procedural descriptions to elucidate the underlying chemical logic and therapeutic rationale, offering a practical framework for researchers aiming to exploit this privileged scaffold. We will explore both classical and modern synthetic strategies, delve into the design of efficient screening cascades, and culminate in a practical case study to illustrate these principles in action.

Section 1: Strategic Pillars of Furoic Acid Derivative Synthesis

The synthetic exploration of the furoic acid core rests on two primary pillars: modification of the carboxylic acid and functionalization of the furan ring. A third, more advanced strategy involves the de novo construction of the furan ring itself. The choice of strategy is dictated by the specific therapeutic target and the desired structure-activity relationship (SAR) profile.

The Carboxylic Acid Handle: A Gateway to Diverse Functionality

The carboxylic acid group of 2-furoic acid is not just a key pharmacophoric feature but also a versatile synthetic handle. Standard transformations such as esterification and amidation are routinely employed to modulate properties like lipophilicity, cell permeability, and metabolic stability.

-

Rationale for Esterification: Converting the carboxylic acid to an ester can mask its polarity, often improving passage across biological membranes. This is a common prodrug strategy, where endogenous esterases cleave the ester in vivo to release the active carboxylic acid. Mometasone furoate is a prime example where the furoate ester enhances tissue penetration.[2]

-

Rationale for Amidation: Amide bond formation with a diverse array of amines introduces new vectors for interaction with the biological target. This strategy is fundamental in building libraries for lead discovery, allowing for the systematic exploration of chemical space around the core scaffold.

A more nuanced approach involves the concept of bioisosteric replacement , where the carboxylic acid is replaced with a group that mimics its size, shape, and electronic properties but offers advantages in terms of pharmacokinetics or toxicity.[4][5] While a deep dive is beyond our scope, common replacements like tetrazoles can offer improved metabolic stability and oral bioavailability.[6]

Ring Functionalization: Tailoring the Aromatic Core

The furan ring is an electron-rich aromatic system, making it amenable to a variety of functionalization reactions that are crucial for optimizing potency and selectivity.

-

Classical Electrophilic Aromatic Substitution: Reactions like nitration and halogenation provide a direct route to substituted furans. For instance, nitrofuran antibiotics like nitrofurantoin derive their broad-spectrum antimicrobial activity from the nitro group on the furan ring.[2]

-

Modern Cross-Coupling Methodologies: The advent of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) has revolutionized the synthesis of complex furoic acid derivatives. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a vast array of substituents to the furan core.[7][8] The choice of catalyst and reaction conditions is critical and must be optimized for each specific substrate to achieve high yields and avoid side reactions.

-

Decarboxylative Coupling: A cutting-edge strategy involves using the carboxylic acid group itself as a handle for cross-coupling reactions. This approach, often catalyzed by copper or other transition metals, allows for the direct replacement of the carboxyl group with other functionalities, opening up novel synthetic pathways.

Advanced Strategies: De Novo Furan Synthesis

In some cases, the desired substitution pattern on the furan ring is not easily accessible through functionalization of a pre-existing furoic acid. Here, de novo synthesis methods become essential. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a classic and reliable method for constructing the furan ring.[9] More modern approaches utilize transition-metal catalysis to construct highly substituted furans from acyclic precursors, offering greater flexibility and control.[7][10]

The following diagram illustrates the key strategic decision points in the synthesis of a diverse library of furoic acid derivatives.

Caption: Strategic pathways for generating furoic acid derivative libraries.

Section 2: Discovery Engine: High-Throughput Screening and SAR

The synthesis of a chemical library is only the first step. The discovery of novel bioactive derivatives requires a robust and efficient screening engine. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a specific biological target.[11]

Enzymes, particularly kinases, are common targets for drug discovery programs.[12][13] Furo[2,3-d]pyrimidine derivatives, which can be synthesized from furoic acid precursors, have shown promise as potent kinase inhibitors for anticancer applications.[14][15][16]

The Screening Cascade

A typical HTS campaign for an enzyme inhibitor follows a tiered approach, or a "screening cascade," to efficiently identify and validate hits while minimizing false positives.

-

Primary Screen: The entire library is screened at a single, high concentration using a highly automated assay, often based on fluorescence.[12][13] The goal is to identify any compound that shows activity above a certain threshold.

-

Dose-Response Confirmation: "Hits" from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 value).

-

Orthogonal and Secondary Assays: Confirmed hits are tested in different assay formats (orthogonal assays) to rule out artifacts from the primary screen. They are also tested in secondary assays that may be more physiologically relevant (e.g., cell-based assays).

-

Mechanism of Inhibition (MOI) Studies: For validated hits, experiments are conducted to determine how the compound inhibits the enzyme (e.g., competitive, non-competitive).[17]

This workflow ensures that resources are focused on the most promising compounds for further development.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. chempoint.com [chempoint.com]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Furan synthesis [organic-chemistry.org]

- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. High-throughput Enzyme Screening [creative-enzymes.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High-Throughput Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Furoic Acid Scaffold: A Privileged Motif in Drug Discovery — An In-depth Technical Guide to Structure-Activity Relationships

Abstract

The furan ring, a simple five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, with its carboxylated counterpart, furoic acid, serving as a particularly versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted furoic acids. Moving beyond a mere catalog of compounds, this guide delves into the causal relationships between specific structural modifications and the resulting biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced effects of substituent placement and nature on antimicrobial, anticancer, and other biological activities, supported by mechanistic insights and quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and biological evaluation of substituted furoic acids, empowering researchers to apply these principles in their own discovery programs.

Introduction: The Enduring Significance of the Furoic Acid Core

Furoic acid, derivable from biomass sources such as furfural, represents an attractive and sustainable starting point for chemical synthesis.[1] Its derivatives are found in a wide array of FDA-approved drugs and natural products, underscoring the "privileged" nature of this scaffold in interacting with biological targets.[2] The furan ring system is a fundamental component of numerous compounds with applications as antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor agents.[2]

The power of the furoic acid scaffold lies in its susceptibility to chemical modification at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. Understanding the structure-activity relationship (SAR) is paramount in rationally designing new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles, thereby streamlining the drug discovery process and reducing time and cost.[3] This guide will systematically explore the SAR of substituted furoic acids, providing a framework for the logical design of next-generation therapeutics.

The Architectural Blueprint: Understanding Substituent Effects on Biological Activity

The biological activity of a substituted furoic acid is not merely the sum of its parts; it is a complex interplay of steric, electronic, and hydrophobic factors dictated by the nature and position of its substituents. The furan ring itself, with its oxygen heteroatom, can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The carboxylic acid moiety is a key pharmacophoric feature, often involved in crucial binding interactions as a hydrogen bond donor or through the formation of salt bridges.[4] Its esterification typically leads to a complete loss of biological activity, highlighting its importance.

Antimicrobial Activity: A Tale of Targeted Modifications

Furoic acid derivatives have long been a fertile ground for the discovery of potent antimicrobial agents. The SAR in this class of compounds is particularly well-defined, with specific substitutions dramatically influencing potency and spectrum of activity.

A seminal class of antimicrobial furoic acids are the 5-nitrofuran derivatives. The 5-nitro group is a critical pharmacophore, the reduction of which within the bacterial cell leads to the formation of toxic reactive species that damage cellular macromolecules.[5] This mechanism underscores the importance of the electronic properties of the substituents.

Key SAR Insights for Antimicrobial Furoic Acids:

-

The 5-Nitro Group: As discussed, this is a cornerstone for potent antibacterial activity. Its presence is a recurring theme in many active compounds.[5]

-

Hydrazide-Hydrazone Moiety at the 2-Position: The condensation of 5-nitro-2-furoic acid hydrazide with various aldehydes and ketones has yielded a plethora of potent antimicrobial agents.[6][7] These derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than reference drugs like nitrofurantoin and ampicillin.[6]

-

Substituents on the Hydrazone Moiety: The nature of the substituent on the azomethine carbon of the hydrazone can significantly modulate activity. Aromatic and heterocyclic rings are common and effective modifications.

Table 1: SAR of 5-Nitro-2-furoic Acid Hydrazide-Hydrazones against Selected Bacterial Strains

| Compound ID | R-Group on Hydrazone | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 1a | Phenyl | 1.95 | 3.9 |

| 1b | 4-Chlorophenyl | 0.98 | 1.95 |

| 1c | 4-Nitrophenyl | 0.48 | 0.98 |

| 1d | 2-Hydroxyphenyl | 1.95 | 3.9 |

| Nitrofurantoin (Ref.) | - | 7.81 | 15.62 |

Data synthesized from literature reports.[7]

The data in Table 1 clearly demonstrates that electron-withdrawing groups on the phenyl ring of the hydrazone moiety (e.g., chloro and nitro groups) enhance antibacterial activity against both S. aureus and E. coli. This suggests that these substituents may facilitate the reduction of the 5-nitro group or enhance the binding of the molecule to its target.

Anticancer Activity: A Multifaceted Approach to Targeting Cellular Proliferation

The furoic acid scaffold has also emerged as a promising template for the design of novel anticancer agents. The SAR in this context is more diverse, with different substitution patterns leading to distinct mechanisms of action, including the inhibition of key enzymes and the induction of apoptosis.

A notable class of anticancer furoic acid derivatives are the carboxamides. The synthesis of these compounds often involves the coupling of a substituted furoic acid with various amines, leading to a diverse library of potential drug candidates.

Key SAR Insights for Anticancer Furoic Acids:

-

Amide Linkage at the 2-Position: The formation of an amide bond at the carboxylic acid position is a common strategy. The nature of the amine component is a critical determinant of activity.

-

Substituents on the Amide Nitrogen: Aromatic and heteroaromatic substituents on the amide nitrogen have been shown to be crucial for potent anticancer activity.[8]

-

Influence of Substituents on the Phenyl Ring: In the case of N-phenylfuroamide derivatives, the presence and position of substituents on the phenyl ring significantly impact cytotoxicity. Electron-donating groups, such as a para-methyl group, have been shown to enhance anticancer activity against hepatocellular carcinoma cell lines.[8]

Table 2: Cytotoxicity of Substituted N-Aryl-2-furoic Acid Amides against HepG2 Human Liver Cancer Cells

| Compound ID | Substituent on N-Aryl Ring | % Cell Viability at 20 µg/mL |

| 2a | H | 45.32 |

| 2b | 4-CH₃ | 33.29 |

| 2c | 4-Cl | 41.15 |

| 2d | 2,4-Dinitrophenyl | >70 |

| Doxorubicin (Ref.) | - | 25.0 |

Data adapted from in vitro studies.[8]

The results in Table 2 indicate that a para-methyl substituent on the N-aryl ring leads to the highest cytotoxic activity among the tested compounds. This highlights the importance of subtle electronic and steric modifications in optimizing anticancer potency.

Mechanistic Underpinnings of Furoic Acid Bioactivity

A deep understanding of the mechanism of action is crucial for rational drug design. Furoic acid derivatives exert their biological effects through a variety of mechanisms, often targeting specific enzymes or cellular pathways.

-

Antimicrobial Mechanism: As previously mentioned, the antimicrobial action of 5-nitrofurans is primarily due to the reductive activation of the nitro group to cytotoxic metabolites.[5] Other furoic acid derivatives, such as 2-furoic acid hydrazide, have been shown to inhibit enzymes involved in microbial cell wall synthesis, such as enoyl-ACP reductase.[9]

-

Anticancer Mechanisms: The anticancer activity of furoic acid derivatives is often multifactorial. Some derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation. For example, certain furoic acid analogs can act as inhibitors of ATP citrate lyase, an enzyme involved in fatty acid synthesis, which is often upregulated in cancer cells.[10] Other derivatives may induce apoptosis (programmed cell death) through various signaling pathways.

-

Enzyme Inhibition: The furoic acid scaffold can be tailored to fit into the active sites of various enzymes. The carboxylic acid group can form key interactions with active site residues, while the substituted furan ring can occupy hydrophobic pockets or form other specific interactions.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate the application of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative substituted furoic acid and its subsequent biological evaluation.

Synthesis of 5-(4-chlorophenyl)-2-furoic acid

This protocol describes a typical Suzuki coupling reaction to introduce an aryl group at the 5-position of the furan ring.

Materials:

-

5-Bromo-2-furoic acid

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

To a round-bottom flask, add 5-bromo-2-furoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford 5-(4-chlorophenyl)-2-furoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Evaluation: Antimicrobial and Anticancer Assays

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[11]

Materials:

-

Test compound (substituted furoic acid)

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This colorimetric assay measures cell viability and is a standard method for assessing the cytotoxic potential of a compound.[12][13]

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the principles discussed, the following diagrams provide visual representations of key concepts and workflows.

Figure 1: Key Structural Modifications for Antimicrobial Furoic Acids.

Figure 2: General Workflow for Synthesis and Evaluation of 5-Aryl-2-furoic Acids.

Conclusion and Future Directions

The substituted furoic acid scaffold continues to be a rich source of biologically active compounds with therapeutic potential. This guide has systematically explored the structure-activity relationships that govern their antimicrobial and anticancer properties, providing a foundation for the rational design of novel derivatives. The key takeaways emphasize the critical role of specific substituents, such as the 5-nitro group for antimicrobial activity and tailored N-aryl amides for anticancer efficacy.

The future of furoic acid-based drug discovery lies in the integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, with traditional synthetic and biological evaluation. These in silico approaches can help to predict the activity of virtual compounds, prioritize synthetic targets, and elucidate the molecular basis of drug-target interactions. Furthermore, the exploration of novel substitution patterns and the combination of the furoic acid scaffold with other pharmacophores hold promise for the development of next-generation therapeutics with improved efficacy and reduced side effects. The detailed experimental protocols provided herein serve as a practical starting point for researchers to embark on their own investigations into this fascinating and medicinally important class of compounds.

References

-

Bowman, M. D., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4785-4791. Available from: [Link]

-

Popiołek, Ł., et al. (2020). Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. Archiv der Pharmazie, 353(8), e2000085. Available from: [Link]

-

Al-Sanea, M. M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4615. Available from: [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Available from: [Link]

-

Al-Omair, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4836. Available from: [Link]

-

Nofal, Z. M., et al. (2010). New 5-nitro-2-furoic acid hydrazide derivatives with potent in vitro antitubercular activity. European Journal of Medicinal Chemistry, 45(9), 4169-4177. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2013). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Archiv der Pharmazie, 346(10), 724-733. Available from: [Link]

-

Mokhtari, R., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 435–447. Available from: [Link]

-

Al-Tel, T. H. (2011). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. International Journal of Molecular Sciences, 12(5), 3106–3119. Available from: [Link]

-

Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. Available from: [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

protocols.io. (2020, August 6). Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporothrix schenckii V.1. Retrieved from [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

protocols.io. (2022, November 14). MTT assay. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Green Chemistry, 25(3), 1145-1156. Available from: [Link]

-

JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Chen, Y., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 12(7), 1081-1095. Available from: [Link]

-

Doweyko, A. M. (2008). Structure-Activity Relationships: Theory, Uses and Limitations. In Comprehensive Medicinal Chemistry II (pp. 55-84). Elsevier. Available from: [Link]

-

MedlinePlus. (n.d.). Furoic acid. Retrieved from [Link]

-

ResearchGate. (2019, October 26). Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(5), 4443-4457. Available from: [Link]

-

Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. Available from: [Link]

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(11), 2641-2667. Available from: [Link]

-

protocols.io. (2022, November 14). MTT assay. Retrieved from [Link]

-

de F. O. da Silva, J., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e29110111634-e29110111634. Available from: [Link]

-

Bhat, A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. Available from: [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

Sources

- 1. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. actascientific.com [actascientific.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

The Furoic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The furan-2-carboxylic acid, or furoic acid, scaffold has emerged as a cornerstone in contemporary drug design and development.[1][2] Derived from biomass, this heterocyclic motif is not merely a synthetic building block but an active contributor to the pharmacokinetic and pharmacodynamic profiles of a diverse array of therapeutic agents.[3] Its inherent physicochemical properties, including polarity and hydrogen bonding capability conferred by the ether oxygen, allow for versatile applications in drug design.[4] This technical guide provides an in-depth exploration of furoic acid and its derivatives in medicinal chemistry, elucidating the rationale behind its incorporation into various drug classes. We will dissect the structure-activity relationships (SAR), mechanisms of action, and the synthetic strategies that underpin the successful development of furoic acid-containing pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Ascendance of a Bio-based Scaffold

Furoic acid, historically derived from the oxidation of furfural obtained from agricultural byproducts, represents a sustainable and versatile platform for chemical synthesis. Its journey from a simple biomass derivative to a key component in life-saving medications is a testament to the power of medicinal chemistry in harnessing the potential of natural scaffolds. The furan ring is often employed as a bioisostere for other aromatic systems, such as benzene, offering unique electronic and conformational properties that can enhance biological activity and improve pharmacokinetic parameters.[5] Furan-containing compounds are integral to a wide range of pharmaceuticals, including antibacterial, anti-inflammatory, diuretic, and antihypertensive agents.[1] A subtle modification in the substitution pattern of the furan ring can lead to significant changes in biological activity, making it a fertile ground for drug discovery.[1]

This guide will delve into specific examples of marketed drugs and clinical candidates that feature the furoic acid moiety, providing a comprehensive analysis of their medicinal chemistry.

The Multifaceted Role of the Furoic Acid Moiety in Drug Design

The incorporation of a furoic acid derivative into a drug molecule is a deliberate design choice driven by the unique properties of this scaffold. Its role can be broadly categorized into three key areas:

-

Pharmacokinetic Modulation: The furoic acid moiety, particularly as a furoate ester, can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. It can enhance lipophilicity, facilitating passage through biological membranes, a critical factor for topical and oral bioavailability. Furthermore, furoate esters can be designed to be susceptible to enzymatic hydrolysis, leading to a controlled release of the active drug and potentially reducing systemic side effects.[6]

-

Pharmacodynamic Enhancement: The furan ring can actively participate in binding interactions with biological targets. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking and other non-covalent interactions. The carboxylic acid group, or its ester or amide derivatives, provides a key handle for interaction with receptor sites.

-

Prodrug Strategy: Furoic acid is an effective component in prodrug design. A notable example is the use of a furoate ester to mask a hydroxyl group on a parent drug, improving its stability or oral absorption. Once in the body, the ester is cleaved by esterases to release the active pharmacophore.

The following sections will explore these roles in the context of specific therapeutic areas.

Case Studies in Furoic Acid-Based Drug Discovery

Anti-infective Agents: Harnessing Reactivity and Specificity

The furan ring is a common feature in a variety of anti-infective drugs. Its presence can confer potent antimicrobial activity through unique mechanisms of action.

Nitrofurantoin is a prime example of a nitrofuran antibiotic used for the treatment of urinary tract infections.[7]

-

Mechanism of Action: The antibacterial efficacy of nitrofurantoin is dependent on the enzymatic reduction of its nitro group by bacterial flavoproteins (nitroreductases).[8] This process generates highly reactive electrophilic intermediates that are cytotoxic. These intermediates can non-specifically attack a multitude of targets within the bacterial cell, including ribosomal proteins, DNA, and enzymes involved in pyruvate metabolism, leading to the inhibition of DNA, RNA, and protein synthesis.[8][9] This multi-targeted approach is believed to be a key reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[8]

Figure 1: Mechanism of Action of Nitrofurantoin. -

Structure-Activity Relationship (SAR): The antimicrobial activity of nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group.[10] Recent studies have focused on creating novel nitrofurantoin derivatives to expand their antibacterial spectrum. For instance, new derivatives have shown potent activity against Acinetobacter baumannii, a pathogen against which nitrofurantoin itself is not effective.[11] This highlights the potential for modifying the core structure to overcome intrinsic resistance.

Diloxanide furoate is a luminal amebicide used to treat asymptomatic intestinal amebiasis.[12]

-

Mechanism of Action: Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to release the active drug, diloxanide. While its exact mechanism is not fully elucidated, it is believed to inhibit protein synthesis in Entamoeba histolytica trophozoites, thereby preventing the formation of cysts.[13] This action is thought to be due to the structural similarity of diloxanide to chloramphenicol.[13]

Figure 2: Prodrug activation and mechanism of Diloxanide Furoate.

Corticosteroids: Enhancing Topical Potency and Safety

The furoate ester is a key feature in several potent topical corticosteroids, such as mometasone furoate.

-

Mechanism of Action: Mometasone furoate is a glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[14] This ligand-receptor complex translocates to the nucleus, where it modulates gene expression. It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[14]

Figure 3: Glucocorticoid Receptor Signaling Pathway. -

Structure-Activity Relationship (SAR): The topical anti-inflammatory potency of corticosteroids is significantly enhanced by esterification at the 17α-position. The 2'-furoate esters have been extensively investigated and have been shown to be highly potent. The lipophilicity of the ester group is a key factor in enhancing topical activity.[15] Furthermore, modifications to the steroid nucleus, such as 21-chloro substitution, in combination with the 17-(2'-furoate) group, can lead to compounds with potencies several times that of betamethasone 17-valerate. The furoate moiety contributes to high glucocorticoid receptor affinity.[11]

Cardiovascular and Diuretic Agents

Furoic acid derivatives are also found in drugs targeting the cardiovascular system.

Prazosin is a quinazoline-based α1-adrenergic receptor antagonist used to treat hypertension.[16]

-

Mechanism of Action: Prazosin selectively blocks α1-adrenergic receptors on vascular smooth muscle.[16] This prevents norepinephrine from binding and causing vasoconstriction, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[6] Its selectivity for α1 over α2 receptors is a key feature, as it preserves the negative feedback loop on norepinephrine release, thereby minimizing reflex tachycardia.[6]

Figure 4: α1-Adrenergic Receptor Signaling and Prazosin Inhibition. -

Structure-Activity Relationship (SAR): The quinazoline ring system is a key pharmacophore for α1-antagonism. The 4-amino group is crucial for activity. The piperazine ring connects the quinazoline core to the acyl group. The nature of the acyl group significantly influences potency and selectivity. In prazosin, the 2-furoyl group is a critical component for high-affinity binding to the α1-receptor. The synthesis of prazosin analogs with different carboxylic acids in place of 2-furoic acid has been explored to modulate its pharmacological profile.[4]

Furosemide is a loop diuretic used to treat edema and hypertension.[17]

-

Mechanism of Action: Furosemide acts in the thick ascending limb of the loop of Henle, where it inhibits the Na+-K+-2Cl- cotransporter (NKCC2).[18][19] By blocking this transporter, furosemide prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water in the urine.[19]

-

Structure-Activity Relationship (SAR): Furosemide is a derivative of anthranilic acid.[10] The free carboxyl group is essential for its acidic nature and diuretic activity.[10] The sulfonamide group at the 5-position is also critical. The furfurylamine substituent at the 4-position is a key feature of furosemide. The synthesis of furosemide analogs has been undertaken to explore the impact of different substituents on diuretic potency and duration of action.[15]

Experimental Protocols and Methodologies

A critical aspect of medicinal chemistry is the ability to synthesize and evaluate novel compounds. This section provides an overview of key experimental protocols relevant to the study of furoic acid derivatives.

Synthesis of Furoic Acid Derivatives

The synthesis of furoic acid-containing molecules often involves standard organic chemistry transformations.

Table 1: Key Synthetic Reactions for Furoic Acid Derivatives

| Reaction Type | Reagents and Conditions | Application | Reference |

| Esterification | Furoic acid, alcohol, acid catalyst (e.g., H₂SO₄), reflux. | Synthesis of furoate esters. | [20] |

| Amide Coupling | Furoic acid, amine, coupling agent (e.g., DCC), base (e.g., TEA). | Synthesis of furoic acid amides. | [21] |

| Acylation | Furoyl chloride, alcohol or amine, base (e.g., triethylamine). | Synthesis of furoate esters and amides. | [22] |

| Halogenation | Furoic acid, halogenating agent (e.g., Br₂), catalyst. | Introduction of halogens onto the furan ring. |

Experimental Protocol: Synthesis of Mometasone Furoate [22]

-

Suspend mometasone in methylene chloride and cool the suspension to 0-5 °C.

-

Add triethylamine to the cooled suspension.

-

Slowly add 2-furoyl chloride while maintaining the temperature between 5-10 °C.

-

Stir the reaction mixture at 8-12 °C until the starting material is consumed (monitored by HPLC).

-

Cool the reaction solution to -5 to 5 °C and add water with stirring.

-

After stirring, cool the mixture further to 0-5 °C.

-

Isolate the product by filtration and wash the filter cake.

-

Dry the product to obtain mometasone furoate.

Biological Evaluation

The biological activity of furoic acid derivatives is assessed using a variety of in vitro and in vivo assays.

Table 2: Common Bioassays for Furoic Acid-Containing Drugs

| Assay Type | Purpose | Example Application | Reference |

| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | Evaluation of nitrofurantoin and its analogs. | [23][24] |

| Receptor Binding Assay | To measure the affinity of a ligand for its receptor. | Determining the binding affinity of mometasone furoate to the glucocorticoid receptor or prazosin to the α1-adrenergic receptor. | |

| Enzyme Inhibition Assay | To determine the ability of a compound to inhibit the activity of a specific enzyme. | Assessing the inhibition of bacterial nitroreductases by nitrofurans. | |

| Cell-based Anti-inflammatory Assays | To measure the ability of a compound to reduce the production of inflammatory mediators in cells. | Evaluating the anti-inflammatory activity of corticosteroid derivatives. |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution [23]

-

Prepare a series of two-fold dilutions of the test compound (e.g., a nitrofurantoin derivative) in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Conclusion

The furoic acid scaffold continues to be a valuable tool in the medicinal chemist's armamentarium. Its versatility, bio-based origins, and ability to impart favorable pharmacological properties ensure its continued relevance in drug discovery. Future research will likely focus on:

-

Novel Scaffolds: Exploring new furoic acid-based scaffolds and derivatization strategies to access novel chemical space and biological targets.

-

Targeted Delivery: Developing more sophisticated prodrug strategies and delivery systems to enhance the therapeutic index of furoic acid-containing drugs.

-

Green Chemistry: Optimizing synthetic routes to furoic acid derivatives to be more environmentally friendly and sustainable.

References

- Raczko, J., & Jurczak, J. (1995). Furan in the synthesis of natural products.

- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58.

- Furan derivative: Significance and symbolism. (2025). ScienceDirect.

- Phadke, R. C., & Rangnekar, D. W. (1986). Synthesis of 2-heterocyclyl-5-(p-aminophenyl)furans and their derivatives. Journal of the Indian Chemical Society, 63(6), 586-588.

- Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen.

- Hall, I. H., et al. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113565.

- Lin, Y.-C., et al. (2023). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. Frontiers in Veterinary Science, 10, 1215591.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF AMIDE DERIVATIVES FROM ACRYLOPIMARIC ACID. (2026).

- Furosemide. (n.d.).

- CN106636289A - Preparation method of mometasone furoate. (2017).

- McOotton, J. E., & Knox, J. R. (1989). Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 24(4), 459-468.

- Furan. (n.d.). In Wikipedia.

- Design and Synthesis of Novel Nitrofurantoin Derivatives as Antibacterial Agents Against Acinetobacter Baumannii. (2025). PubMed.

- FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).

- The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. (2017). Physiological Reviews, 97(3), 849-909.

- Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023). Molecules, 28(23), 7869.

- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.

- What is the mechanism of Furosemide? (2024).

- A Review on Biological and Medicinal Significance of Furan. (2023).

- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2023). MDPI.

- Susceptibility to nitrofurantoin according to the Clinical and... (n.d.).

- Furosemide. (2025). Deranged Physiology.

- New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. (2017). Frontiers in Endocrinology, 8, 16.

- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.

- MOMETASONE FUROATE MONOHYDRATE, PROCESS FOR MAKING SAME AND PHARMACEUTICAL COMPOSITIONS. (1994).

- Furosemide. (n.d.). In Wikipedia.

- SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (n.d.). [Source name not available].

- Microbiology guide to interpreting minimum inhibitory concentr

- A Review on Biological and Medicinal Significance of Furan. (2023).

- US6177560B1 - Process for the preparation of mometasone furoate. (2001).

- Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). [Source name not available].

- Glucocorticoid Receptor. (2020). In Endotext. NCBI Bookshelf.

- Schematic representation of glucocorticoid (GC) signaling pathways. (n.d.).

- CN112110975A - Method for synthesizing mometasone furoate by one-pot process. (2020).

- α-Adrenergic Signaling. (n.d.). GeneGlobe.

- Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance. (2021).

- Furan derivative: Significance and symbolism. (2025). ScienceDirect.

- Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. (2020).

- Loop Diuretics Unique Mechanism of Action. (2024). Journal of the Association of Physicians of India, 72(9), 14-15.

- Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2025).

- SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. (2019). YouTube.

- Diloxanide furoate (Standard) | Anti-Protozoal Agent. (n.d.). MedchemExpress.com.

Sources

- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijabbr.com [ijabbr.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Interpreting quantitative structure-activity relationship models to guide drug discovery - American Chemical Society [acs.digitellinc.com]

- 7. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means | MDPI [mdpi.com]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Quantitative structure-activity relationship (QSAR) analysis of the inhibitory effects of furanocoumarin derivatives on cytochrome P450 3A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 15. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. What is the mechanism of Furosemide? [synapse.patsnap.com]

- 19. Furosemide - Wikipedia [en.wikipedia.org]

- 20. asianpubs.org [asianpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. US6177560B1 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]

- 23. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 24. idexx.dk [idexx.dk]

The Renaissance of the Sulfonamide Scaffold: From Molecular Design to Clinical Translation

Executive Directive: Beyond the Antibacterial Paradigm

For decades, the term "sulfonamide" was synonymous with the prontosil-derived antibacterials that targeted dihydropteroate synthase. In the modern era of drug discovery, this view is obsolete. The sulfonamide moiety (

This guide pivots away from antimicrobial applications to focus on the high-value pharmacological space of Carbonic Anhydrase (CA) Inhibition , particularly for hypoxic tumors (targeting CA IX/XII) and CNS disorders. We will dissect the pharmacology not just by what the molecule is, but how it engages the catalytic metal center and how to validate this interaction experimentally.

Molecular Architecture & SAR Logic

To design a novel sulfonamide is to design a "Zinc Trap." The pharmacological efficacy hinges on the ionization state of the sulfonamide nitrogen.

The Zinc Trap Mechanism

The primary sulfonamide group acts as a monoanion (

-

Mechanism: The ionized sulfonamide nitrogen displaces this zinc-bound water molecule, locking the enzyme in an inactive state.

-

The pKa Criticality: The

of the sulfonamide group (typically 7–10) dictates affinity. Electron-withdrawing groups (EWGs) on the aromatic ring lower the

The "Tail Approach" for Selectivity

Since human CA isoforms (hCA I and II) are ubiquitous and essential for homeostasis, off-target inhibition leads to systemic side effects (e.g., paresthesia). The "Senior Scientist" approach to solving this is the Tail Approach :

-

Concept: Append a "tail" moiety to the scaffold that extends out of the active site to interact with the variable amino acid residues at the entrance of the binding pocket.

-